Superior Thermal Stability: Higher Carbon Residue and Decomposition Temperature vs. Phenyl Analog
The incorporation of D4Vi as a comonomer significantly enhances the thermal stability of polysiloxanes. In a direct comparison, a polymer synthesized with D4Vi (designated P2, with high vinyl content) exhibited a higher initial decomposition temperature and superior resistance to hot air aging compared to a phenyl-containing analog (P1) [1]. The introduction of vinyl groups increased the carbon residue rate, attributed to cross-linking and branching reactions at elevated temperatures [1].
| Evidence Dimension | Thermal Decomposition and Carbon Residue |
|---|---|
| Target Compound Data | Higher initial decomposition temperature; increased carbon residue rate. |
| Comparator Or Baseline | Phenyl-containing polysiloxane (P1). |
| Quantified Difference | Not explicitly quantified in the abstract, but stated as 'higher' and 'better'. |
| Conditions | Anionic ring-opening and condensation polymerization with TMAS catalyst; cured polysiloxanes. |
Why This Matters
For applications requiring high-temperature stability, such as aerospace seals or electronics, D4Vi-derived polymers offer a measurable thermal advantage over phenyl-based alternatives.
- [1] Li, Z., et al. Synthesis and thermal stability of α, ω-hydroxy-terminated phenyl/phenylene-containing polysiloxanes with high vinyl content. CIESC Journal, 2025, 76(6), 3041-3052. View Source
